Acetyl-d-carnitine

Description

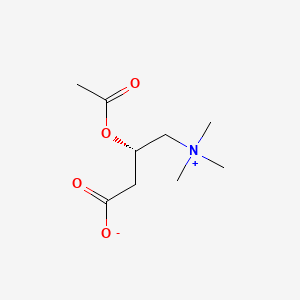

Structure

3D Structure

Properties

CAS No. |

4398-79-2 |

|---|---|

Molecular Formula |

C9H17NO4 |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

(3S)-3-acetyloxy-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C9H17NO4/c1-7(11)14-8(5-9(12)13)6-10(2,3)4/h8H,5-6H2,1-4H3/t8-/m0/s1 |

InChI Key |

RDHQFKQIGNGIED-QMMMGPOBSA-N |

SMILES |

CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Isomeric SMILES |

CC(=O)O[C@@H](CC(=O)[O-])C[N+](C)(C)C |

Canonical SMILES |

CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Other CAS No. |

4398-79-2 3040-38-8 |

solubility |

In water, 1X10+6 mg/L at 25 °C (est) |

Origin of Product |

United States |

Biochemical Synthesis and Catabolism of Acetyl D Carnitine

Endogenous Production Pathways

Endogenous production of acetylcarnitine is a stereospecific process, meaning the enzymes involved are selective for a particular isomeric form of the substrate.

Carnitine O-acetyltransferase (CRAT), also known as carnitine acetyltransferase (CAT), is the primary enzyme responsible for the synthesis of acetylcarnitine. nih.govmdpi.com This enzyme, located within the mitochondrial matrix, peroxisomes, and endoplasmic reticulum, catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to carnitine. proteopedia.orggoogle.com

The reaction catalyzed by CRAT is a reversible process:

Acetyl-CoA + L-Carnitine ⇌ L-Acetylcarnitine + Coenzyme A nih.gov

This reversibility is crucial for metabolic regulation, allowing L-acetylcarnitine to act as a buffer for the acetyl-CoA pool. nih.gov It can store acetyl units when acetyl-CoA levels are high and donate them back when levels are low.

This vital metabolic function does not apply to the D-isomer. As D-carnitine is not a substrate for CRAT, it does not participate in this reversible interconversion. nih.gov Consequently, Acetyl-D-carnitine does not contribute to the endogenous buffering of acetyl-CoA or the regulation of metabolic flexibility.

Metabolic Fates and Degradation Products

The metabolic fate of this compound is dictated by its classification as a xenobiotic. Instead of being utilized in primary energy metabolism, its presence can lead to detoxification processes. cambridge.orgresearchgate.net

Acylcarnitines, including short-chain variants like acetylcarnitine, can undergo hydrolysis, breaking the ester bond to release free carnitine and the corresponding acyl group. researchgate.net This process can be catalyzed by esterase enzymes present in plasma. nih.gov However, specific research detailing the hydrolysis of this compound by plasma esterases is limited. In general, the metabolism of D-carnitine is associated with detoxification pathways rather than standard metabolic utilization. cambridge.orgnih.gov

Following the hydrolysis of Acetyl-L-carnitine, the resulting L-carnitine molecule is recycled to participate in further fatty acid transport, while the acetyl unit (as acetyl-CoA) can enter the Krebs cycle for energy production. nih.gov

This recirculation pathway is not applicable to this compound. Since the D-isomer is not integrated into the carnitine shuttle or acetyl-CoA buffering system, its components are not recirculated within these primary metabolic cycles. cambridge.orgnih.govresearchgate.net The body metabolizes D-carnitine as a foreign compound, which can lead to metabolic disturbances and lipotoxicity by competing with and inhibiting the functions of L-carnitine. cambridge.orgnih.gov

Data Tables

Enzymatic Activity with Carnitine Isomers

| Enzyme | Substrate | Product | Role of D-Isomer |

|---|

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetyl-L-carnitine |

| D-carnitine |

| L-carnitine |

| Acetyl-coenzyme A (acetyl-CoA) |

Fundamental Metabolic Roles of Acetyl D Carnitine

Core Functions in Mitochondrial Bioenergetics

The bioenergetic processes within mitochondria are critical for cellular energy production. A key pathway in this is the β-oxidation of long-chain fatty acids, which relies on the carnitine shuttle system to transport these fatty acids into the mitochondrial matrix. The regulation of the acetyl-coenzyme A (CoA) pool is also a vital function for maintaining metabolic flexibility. The following sections will examine the role of Acetyl-D-carnitine in these specific contexts.

Facilitation of Fatty Acid Transport into Mitochondrial Matrix (Carnitine Shuttle System)

The carnitine shuttle is a multi-enzyme system responsible for transporting long-chain fatty acids from the cytosol into the mitochondrial matrix for their subsequent breakdown via β-oxidation. This system is stereospecific, showing a distinct preference for the L-isomer of carnitine. The D-isomer, D-carnitine, is not only biologically inactive in this process but can be toxic by inhibiting the absorption of L-carnitine. medicalnewstoday.com Research indicates that D-carnitine is metabolized as a xenobiotic, a foreign substance to the body, and can induce lipotoxicity, a condition where the accumulation of lipids causes cellular damage. cambridge.orgnih.gov

In a comparative study using a low-carnitine animal model, feeding with D-carnitine led to increased lipid deposition and a reduction in acyl-carnitine concentrations compared to feeding with L-carnitine. cambridge.orgnih.gov This suggests an impairment of the fatty acid transport and oxidation machinery.

Carnitine Palmitoyltransferase I (CPT1) is the rate-limiting enzyme of the carnitine shuttle, located on the outer mitochondrial membrane. cambridge.org It catalyzes the conversion of long-chain acyl-CoA and L-carnitine into acylcarnitine. The biological activity of this enzyme is specific to the L-isomer of carnitine. While studies on Acetyl-L-carnitine have shown it can help restore CPT1 activity in certain conditions, nih.govnih.gov the D-isomer does not share this function. Instead, D-carnitine is recognized to have minimal to no physiological value and does not participate effectively in the CPT1-mediated reaction. researchgate.net Its presence may competitively inhibit the binding of L-carnitine, thereby hindering the first step of fatty acid transport into the mitochondria.

The Carnitine/Acylcarnitine Translocase (CACT), encoded by the SLC25A20 gene, is an inner mitochondrial membrane protein that facilitates the transport of acylcarnitines into the mitochondrial matrix in exchange for free carnitine. nih.govwikipedia.orgmedlineplus.gov This transport process is essential for the continuation of the carnitine shuttle. The proper function of CACT is dependent on the recognition of the carnitine molecule and its acylated forms. As D-carnitine and its derivatives are not the natural substrates for this system, this compound is not effectively transported by CACT. The presence of D-isomers can interfere with the transport of L-acylcarnitines, potentially disrupting the entire shuttle system and leading to a decrease in fatty acid catabolism. wikipedia.org

Located on the inner mitochondrial membrane, Carnitine Palmitoyltransferase II (CPT2) catalyzes the conversion of acylcarnitine back into acyl-CoA and free carnitine within the mitochondrial matrix. wikipedia.orgmdpi.com This step is crucial for releasing the fatty acyl group for β-oxidation and recycling the free carnitine back to the cytosol. Like CPT1, CPT2 activity is stereospecific for the L-isomer. This compound does not serve as a substrate for this enzyme. Consequently, it does not contribute to the intramitochondrial pool of acyl-CoA and may interfere with the normal function of CPT2 by impeding the processing of L-acylcarnitines.

Regulation of Acetyl-CoA Homeostasis and Buffering

The maintenance of the mitochondrial acetyl-CoA pool is critical for cellular energy balance. The ratio of acetyl-CoA to free CoA influences numerous metabolic pathways, including the Krebs cycle and pyruvate (B1213749) dehydrogenase activity. Acetyl-L-carnitine plays a key role in this process by acting as a buffer for acetyl groups, readily converting to and from acetyl-CoA. researchgate.netnih.gov

The reversible conversion of acetyl-CoA and L-carnitine to Acetyl-L-carnitine, catalyzed by carnitine acetyltransferase, is a vital mechanism for buffering the intramitochondrial acetyl-CoA/CoA ratio. researchgate.net This process allows for the removal of excess acetyl groups, freeing up CoA for other reactions, or provides a source of acetyl groups when needed. nih.gov Research on peroxisomal β-oxidation has demonstrated that this buffering effect is specific to L-carnitine; D-carnitine did not show a similar ability to stimulate the conversion of acetyl-CoA into acetylcarnitine. nih.gov Therefore, this compound does not participate in the physiological buffering of the acetyl-CoA/CoA ratio and does not contribute to the maintenance of acetyl-CoA homeostasis.

Interplay with the Tricarboxylic Acid (TCA) Cycle and Oxidative Phosphorylation

Acetyl-L-carnitine is intrinsically linked to the core of cellular energy production: the Tricarboxylic Acid (TCA) cycle and subsequent oxidative phosphorylation. Its primary role is to modulate the availability of acetyl-coenzyme A (acetyl-CoA), the principal substrate that fuels the TCA cycle. nih.gov The acetyl group from acetyl-L-carnitine can be transferred to coenzyme A (CoA) to form acetyl-CoA, which then condenses with oxaloacetate to form citrate (B86180), initiating the cycle. nih.govahajournals.org This series of reactions generates reducing equivalents, primarily in the form of NADH and FADH₂, which are essential electron donors for the electron transport chain in oxidative phosphorylation, ultimately driving the synthesis of ATP. nih.gov

The relationship is bidirectional and serves as a dynamic buffer. When the rate of acetyl-CoA production from sources like glucose (via pyruvate dehydrogenase) or fatty acid oxidation exceeds the immediate capacity of the TCA cycle, the excess acetyl groups are transferred to carnitine, forming acetyl-L-carnitine. researchgate.net This reaction, catalyzed by carnitine acetyltransferase (CrAT), prevents the accumulation of acetyl-CoA, which could inhibit enzymes like pyruvate dehydrogenase, and frees up the essential pool of CoA. ahajournals.orgresearchgate.net Conversely, during periods of high energy demand, acetyl-L-carnitine can readily donate its acetyl group back to CoA, replenishing the acetyl-CoA pool to sustain TCA cycle activity and energy production. nih.govahajournals.org

Recent research utilizing hyperpolarized [1-¹³C]acetyl-L-carnitine as a noninvasive probe has directly demonstrated its ability to assess TCA cycle activity in vivo. nih.gov Studies in perfused hearts have shown a rapid exchange between pyruvate-derived acetyl-CoA and the acetylcarnitine pool, underscoring the dynamic and critical role of acetyl-L-carnitine in fine-tuning the supply of substrates for cardiac energy metabolism. ahajournals.org

| Study Focus | Model System | Key Findings | Reference |

|---|---|---|---|

| Probing TCA Cycle Activity | In vivo (rats) | Hyperpolarized [1-¹³C]ALCAR was used to noninvasively measure TCA cycle activity, detecting the downstream metabolite [5-¹³C]glutamate. | nih.gov |

| Cardiac Acetyl-CoA Buffering | Ex vivo (perfused heart) & In vivo (rats) | Demonstrated rapid exchange between acetyl-CoA and the acetylcarnitine pool, which acts as an overflow for excess acetyl-CoA and a source during increased workload. | ahajournals.org |

| Metabolism in Immature Brain | In vivo (immature rats) | The acetyl moiety of ALCAR is metabolized for energy via the TCA cycle and incorporated into neurotransmitters like glutamate (B1630785) and GABA. | nih.gov |

Contribution to Cellular Metabolic Flexibility

Metabolic flexibility is the capacity of a cell to adapt fuel oxidation to fuel availability, a critical aspect of metabolic health. Acetyl-L-carnitine is a key player in maintaining this flexibility, primarily by regulating the mitochondrial acetyl-CoA/CoA ratio. mdpi.comnih.gov This regulation allows cells to efficiently switch between carbohydrate and fatty acid metabolism in response to nutritional status or energy demands. nih.gov

The balance between glucose and fatty acid oxidation is tightly controlled, and acetyl-CoA is a central regulator in this process, famously described in the Randle cycle. diabetesjournals.org High levels of acetyl-CoA, typically generated from robust fatty acid β-oxidation, inhibit the pyruvate dehydrogenase (PDH) complex, thereby downregulating glucose oxidation. duke.edu

Acetyl-L-carnitine formation provides a crucial buffering mechanism to mitigate this inhibition. nih.gov By converting excess acetyl-CoA to acetyl-L-carnitine, the enzyme carnitine acetyltransferase (CrAT) prevents the inhibitory rise in the acetyl-CoA/CoA ratio. nih.gov This action sustains PDH activity and allows for continued glucose oxidation even when fatty acids are being utilized. nih.govduke.edu This "metabolic switching" capability is vital. For instance, after a meal, when glucose is abundant, the formation of acetyl-L-carnitine helps manage the influx of glucose-derived acetyl-CoA. diabetesjournals.org During fasting or exercise, when fatty acids are the primary fuel, the process can reverse to supply acetyl-CoA. ahajournals.org

Studies in individuals with impaired glucose tolerance have shown that carnitine supplementation can restore metabolic flexibility, an effect attributed to the enhanced formation of acetylcarnitine in skeletal muscle. nih.govmaastrichtuniversity.nl This improvement allows for a more efficient switch between fuel sources, which is often compromised in conditions like insulin (B600854) resistance. nih.govmaastrichtuniversity.nl

| Condition/Model | Intervention | Observed Effect on Metabolic Flexibility | Reference |

|---|---|---|---|

| Impaired Glucose Tolerant Volunteers | L-carnitine supplementation (2 g/day) | Completely restored metabolic flexibility, measured during a hyperinsulinemic-euglycemic clamp and meal test. | nih.gov |

| Muscle-specific Crat Knockout Mice | Genetic deletion of CrAT | Compromised glucose tolerance and impaired ability to switch between fuel substrates. | nih.gov |

| Human Primary Myotubes | CrAT gain-of-function | Elevated mitochondrial acetylcarnitine efflux, leading to higher PDH activity and enhanced metabolic flexibility. | nih.gov |

Involvement in Amino Acid Metabolism

The role of acetyl-L-carnitine extends beyond glucose and fat metabolism to include significant interactions with amino acid catabolism. It functions primarily by managing the acyl-CoA intermediates produced during the breakdown of amino acids, particularly branched-chain amino acids. nih.gov

The catabolism of the branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—generates various short-chain acyl-CoA esters. wikipedia.org For example, the breakdown pathways produce intermediates such as isovaleryl-CoA, propionyl-CoA, and isobutyryl-CoA. nih.govwikipedia.org These acyl-CoA molecules can be slowly metabolized or, in the case of propionyl-CoA, require a specific enzymatic pathway for entry into the TCA cycle. nih.gov

The carnitine system, including the formation of acetyl-L-carnitine and other short-chain acylcarnitines, provides a mechanism to buffer these intermediates. Research has demonstrated that mitochondria metabolizing the α-keto acids derived from BCAAs actively produce and release propionylcarnitine (B99956) and isobutyrylcarnitine. nih.gov This process serves to remove the corresponding acyl-CoA species from the mitochondrial matrix, freeing up CoA and preventing the accumulation of intermediates that could impede further BCAA catabolism or other mitochondrial functions. nih.gov

A universal role of the carnitine system is the detoxification and removal of excess acyl groups from the mitochondria. abundanceandhealth.co.ukresearchgate.net This is crucial not only in fatty acid and amino acid metabolism but also in the biotransformation of certain xenobiotics. nih.gov The accumulation of various acyl-CoA esters can become toxic by sequestering the limited pool of free Coenzyme A (CoA). researchgate.net A depletion of free CoA would severely impair mitochondrial function, inhibiting vital processes like the TCA cycle, fatty acid β-oxidation, and the activity of the pyruvate dehydrogenase complex. mdpi.comnih.gov

The conversion of these acyl-CoAs to their corresponding acylcarnitine esters is a key detoxification strategy. researchgate.net These acylcarnitines can then be exported from the mitochondria, and in some cases from the cell, thereby maintaining a healthy intramitochondrial acyl-CoA/CoA ratio. nih.govnih.gov This buffering action ensures that a sufficient pool of free CoA is available for essential metabolic reactions, preserving cellular energy homeostasis. mdpi.comnih.gov In this context, acetyl-L-carnitine represents the most abundant short-chain acylcarnitine and a primary indicator of this buffering activity. nih.govdrugbank.com

Association with Peroxisomal Oxidation Pathways (e.g., CROT)

While mitochondrial β-oxidation is the primary pathway for fatty acid breakdown, peroxisomes also play a significant role, particularly in the oxidation of very long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids. nih.govresearchgate.net Peroxisomal oxidation shortens these fatty acids, producing acetyl-CoA and other short- to medium-chain acyl-CoAs. researchgate.net

The carnitine system is essential for linking peroxisomal and mitochondrial metabolism. The acyl-CoAs generated within peroxisomes cannot easily exit the organelle. nih.gov Peroxisomal carnitine acyltransferases, such as carnitine acetyltransferase (CrAT) and carnitine octanoyltransferase (CROT), catalyze the conversion of these acyl-CoAs to their respective acylcarnitines. nih.govresearchgate.net These acylcarnitines can then be transported out of the peroxisome to the mitochondria for complete oxidation to CO₂ and water. nih.gov

Intriguingly, recent studies have highlighted a more direct role for peroxisomes in acetyl-L-carnitine metabolism. Research has shown that under glucose-limited conditions, the assimilation of exogenous acetyl-L-carnitine into cellular acetyl-CoA is heavily dependent on the peroxisomal enzyme CROT, rather than the cytosolic or mitochondrial CrAT enzymes. nih.gov This suggests a novel pathway where acetyl-L-carnitine is routed into the peroxisome and converted to acetyl-CoA, which can then be utilized by the cell. nih.gov This finding opens new avenues for understanding the compartmentalization and regulation of acetyl-CoA metabolism. nih.gov

Cellular and Molecular Mechanisms of Action of Acetyl D Carnitine

Effects on Mitochondrial Structure and Function

The mitochondrion is a central hub for cellular metabolism and energy production. The integrity of its structure and the efficiency of its functions are paramount for cell viability. The following sections explore the documented effects of Acetyl-d-carnitine on various aspects of mitochondrial biology.

While studies involving Acetyl-l-carnitine have suggested a role in preventing or reverting changes to mitochondrial ultrastructure in certain pathological conditions, there is a lack of specific research data on the impact of this compound on the fine structure of mitochondria.

The primary function of the mitochondrial respiratory chain is to generate ATP through oxidative phosphorylation, a process that consumes oxygen. Research into the effects of carnitine isomers on this fundamental process has revealed distinct actions between the L- and D-forms of acetylcarnitine.

One study investigating the influence of carnitine and acetylcarnitine isomers on mitochondrial respiration found that while L-acetylcarnitine stimulated oxygen consumption, this compound exerted a slight inhibitory effect. nih.gov In this study, a 15 mM concentration of D-acetylcarnitine was observed to slightly inhibit mitochondrial respiration. nih.gov In contrast, the racemic DL-acetylcarnitine mixture markedly inhibited oxygen consumption, as did the racemic DL-carnitine. nih.gov

Table 1: Effect of Acetylcarnitine Isomers on Mitochondrial Oxygen Consumption

| Compound (at 15 mM) | Effect on Oxygen Consumption |

|---|---|

| L-Acetylcarnitine | ~25% Stimulation |

| D-Acetylcarnitine | Slight Inhibition |

Data sourced from a study on isolated rat liver mitochondria. nih.gov

Cardiolipin (B10847521) is a phospholipid unique to the inner mitochondrial membrane and is crucial for the optimal function of numerous mitochondrial proteins and for maintaining membrane structure and stability. researchgate.net Some research suggests that the effects of carnitine on mitochondrial properties may stem from a direct interaction with cardiolipin at the membrane level. nih.gov

A study investigating this interaction found that the effects of carnitine on mitochondrial respiration, and the modulation of these effects by the cardiolipin-binding drug adriamycin, were observed with both the L- and D-forms of carnitine. nih.gov This suggests that this compound may, similarly to its L-isomer, interact with cardiolipin, potentially influencing the stability and function of the inner mitochondrial membrane. nih.gov However, direct studies measuring changes in cardiolipin levels or inner mitochondrial membrane stability specifically in response to this compound are lacking.

Mitochondrial respiration, while essential for life, is also a primary source of endogenous reactive oxygen species (ROS), or oxidants. An imbalance in oxidant production can lead to oxidative stress and cellular damage. The role of Acetyl-l-carnitine in modulating mitochondrial oxidant production has been a subject of investigation, but specific data regarding the effect of this compound on the generation of mitochondrial oxidants is not available in the current body of scientific literature.

Modulation of Gene Expression and Epigenetic Mechanisms

The regulation of gene expression through various mechanisms, including epigenetic modifications, is a critical area of molecular biology. Research in this field has uncovered that certain molecules can influence these processes, leading to changes in cellular function.

Studies have demonstrated that Acetyl-l-carnitine can act as an acetylating agent, leading to epigenetic modifications such as histone acetylation. pnas.orgnih.gov This has been linked to the altered transcription of specific genes. pnas.orgnih.gov For instance, Acetyl-l-carnitine has been shown to increase the acetylation of histones at the promoter region of certain genes, thereby enhancing their expression. pnas.orgnih.gov

However, this body of research has focused exclusively on the L-isomer of acetylcarnitine. There is currently no available scientific information detailing the effects of this compound on the modulation of gene expression or other epigenetic mechanisms.

Link to Histone Acetylation via Acetyl Group Provision

The dynamic acetylation and deacetylation of histones are crucial for regulating the accessibility of chromosomal DNA to the transcriptional machinery. tandfonline.com this compound serves as a key source of acetyl groups for this process. Formed within the mitochondria, this compound is transported into the cytosol and subsequently enters the nucleus. tandfonline.com

Inside the nucleus, the enzyme carnitine acetyltransferase (CrAT) facilitates the transfer of the acetyl group from this compound to Coenzyme A (CoA), forming acetyl-CoA. tandfonline.combiorxiv.org This nuclear pool of acetyl-CoA is then utilized by histone acetyltransferases (HATs) to acetylate histone proteins. tandfonline.com This pathway represents a critical link between mitochondrial metabolic status and the epigenetic regulation of gene expression in the nucleus. nih.govfoxchase.org The carnitine/acylcarnitine translocase is essential for this process, as its genetic deficiency has been shown to significantly reduce mitochondrial this compound-dependent nuclear histone acetylation. tandfonline.com This carnitine shuttle provides an alternative route for transporting two-carbon units from the mitochondria to the cytosol and nucleus, independent of other pathways that generate acetyl-CoA. biorxiv.orgnih.gov

Regulation of Gene Transcription in Response to Cellular States

By providing acetyl groups for histone acetylation, this compound influences the expression of various genes, thereby modulating the cell's response to different states. nih.govimrpress.com This epigenetic modulation can lead to long-lasting changes in gene expression. For instance, this compound has been shown to modulate the acetylation and transcriptional activity of the NF-ĸB/p65 subunit, leading to increased transcription of the Grm2 gene, which encodes for the mGlu2 receptor. nih.gov

Furthermore, this compound is involved in the regulation of "longevity assurance processes," which consist of genes known as vitagenes. nih.gov These genes, including heat shock proteins, are part of a complex network that detects and controls various forms of cellular stress. By influencing redox-dependent mechanisms, this compound can lead to the up-regulation of these protective vitagenes in the brain. nih.gov Studies have also indicated that prolonged treatment with this compound can lead to a downregulation in the expression of all isoforms of the myelin basic protein gene, suggesting a role in modulating myelin turnover and maintaining its integrity. researchgate.net

Influence on Mitochondrial DNA Transcription

In addition to its role in the nucleus, this compound also affects mitochondrial gene expression. Research in aged rats has demonstrated that this compound administration can influence both the transcription of mitochondrial DNA (mtDNA) and the subsequent translation of mitochondrial proteins. nih.gov This suggests that this compound plays a role in maintaining mitochondrial function, which can decline with age, by directly impacting the expression of genes encoded within the mitochondria. nih.gov

Neurobiological Mechanisms

In the nervous system, this compound exerts its effects through several critical mechanisms, ranging from neurotransmitter synthesis to neuroprotection against various cellular stressors.

Acetyl Group Donation for Neurotransmitter Synthesis (e.g., Acetylcholine)

This compound is a direct precursor for the synthesis of the neurotransmitter acetylcholine (B1216132) (ACh). caringsunshine.comnih.gov It crosses the blood-brain barrier and donates its acetyl group for the synthesis of ACh, which is catalyzed by the enzyme choline (B1196258) acetyltransferase. caringsunshine.comwikipedia.org This process is dependent on the concentration of this compound and requires the presence of coenzyme A. nih.gov By providing an alternative source of acetyl-CoA, this compound plays a significant role in modulating the indirect transport of acetyl groups for acetylcholine synthesis, particularly under conditions like hypoxia where the conversion of pyruvate (B1213749) to acetyl-CoA is impaired. nih.govresearchgate.net This enhancement of cholinergic activity is a key aspect of its neurobiological function. nih.gov

Effects on Synaptic Morphology and Transmission

This compound exhibits neuromodulatory effects on both the structure and function of synapses. nih.govimrpress.com Studies have documented its ability to influence synaptic plasticity. For example, chronic administration in aging models has been shown to counteract age-related declines in the morphological plasticity of synaptic junctions in the dentate gyrus. dntb.gov.ua These effects on synaptic morphology and transmission are believed to be linked to its ability to modulate gene expression for various targets within the central nervous system. nih.govimrpress.com

Mechanisms of Neuroprotection in Cellular Stress Models (e.g., oxidative stress, excitotoxicity, apoptosis)

This compound demonstrates significant neuroprotective properties across various models of cellular stress. nih.govnih.gov Its mechanisms of action are multifaceted and address different aspects of neuronal injury.

Oxidative Stress: It acts as an antioxidant, reducing markers of oxidative damage such as protein oxidation. nih.govresearchgate.net In response to cellular stress, it can modulate redox-dependent mechanisms that lead to the upregulation of protective genes, including those for heat shock proteins. nih.gov

Excitotoxicity: In models of excitotoxicity, such as exposure to the glutamate (B1630785) agonist NMDA, the presence of this compound has been shown to significantly inhibit both acute and delayed neuronal cell death. nih.govresearchgate.net

Apoptosis: It exhibits anti-apoptotic activity. nih.gov In in-vitro models of ischemia, pretreatment with this compound reduced the rate of cell apoptosis and death, suggesting this is a key contributor to its neuroprotective role. mdpi.com It can also prevent neuronal cell death induced by factors like beta-amyloid by reducing the production of reactive oxygen species (ROS) and preventing ATP depletion. nih.gov

Table 1: Summary of Research Findings on this compound's Neuroprotective Mechanisms

| Stress Model | Observed Effect of this compound | Proposed Mechanism | Source Index |

|---|---|---|---|

| Cerebral Ischemia | Reduces post-ischemic brain lactate, elevates ATP | Metabolic support via acetyl group donation | nih.gov |

| Oxidative Stress (in vivo) | Reduces protein carbonyl groups in the brain | Antioxidant activity, amelioration of lactic acidosis | researchgate.net |

| Excitotoxicity (NMDA exposure) | Inhibits acute and delayed neuronal cell death | Inhibition of excitotoxic pathways | nih.gov |

| Oxygen-Glucose Deprivation (in vitro) | Reduced cell apoptosis and death rate | Anti-apoptotic effects | mdpi.com |

| Beta-amyloid Toxicity | Prevents neuronal cell death | Reduction of ROS production and ATP depletion | nih.gov |

| Hypoxia | Ameliorates neuromuscular transmission failure | Increases acetylcholine synthesis and TCA cycle activity | researchgate.net |

Neurotrophic Factor Modulation

The influence of acetyl-carnitine on neurotrophic factors, crucial signaling proteins that support the growth, survival, and differentiation of neurons, has been a subject of scientific investigation. However, it is paramount to distinguish between the two stereoisomers of acetyl-carnitine, namely Acetyl-L-carnitine (ALCAR) and this compound, as they exhibit significant differences in their biological activities. The vast majority of published research has focused on the L-isomer, and its effects cannot be directly attributed to the D-isomer.

Studies on Acetyl-L-carnitine have demonstrated its ability to modulate various neurotrophic factors. For instance, research in aged rats has shown that administration of ALCAR can increase the levels and utilization of Nerve Growth Factor (NGF) in the central nervous system. This effect is associated with the prevention of age-related decline in choline acetyltransferase activity, a key enzyme in acetylcholine synthesis, suggesting a neuroprotective role for ALCAR mediated through NGF signaling. Furthermore, ALCAR has been found to influence the expression of the p75 neurotrophin receptor (p75NTR), a receptor for NGF.

In addition to NGF, Acetyl-L-carnitine has been shown to modulate the expression of Brain-Derived Neurotrophic Factor (BDNF), another critical neurotrophin involved in neuronal plasticity, learning, and memory. This modulation is thought to contribute to the antidepressant-like effects of ALCAR observed in preclinical models.

Crucially, the neurophysiological effects of acetyl-carnitine appear to be stereospecific. A study investigating the effects of both D- and L-acetylcarnitine on the spontaneous and evoked activity of brainstem neurons revealed that L-acetylcarnitine significantly increased neuronal firing and potentiated responses to the neurotransmitters acetylcholine and serotonin. In stark contrast, the D-isomer was found to be almost ineffective . This finding strongly suggests that the mechanisms underlying the neurotrophic and neuro-modulatory effects of acetyl-carnitine are specific to the L-enantiomer.

Currently, there is a significant lack of research specifically investigating the effects of this compound on neurotrophic factor modulation. The established stereospecificity of acetyl-carnitine's action on neuronal activity implies that this compound may not share the same neurotrophic properties as its L-counterpart. Further research is required to elucidate any potential and distinct roles of this compound in the nervous system.

Enzyme Interactions and Allosteric Modulation

Direct and Indirect Effects on Key Metabolic Enzymes (e.g., Pyruvate Dehydrogenase Complex, ATP-citrate lyase)

The interaction of acetyl-carnitine with key metabolic enzymes is intrinsically linked to its stereochemistry. The enzyme carnitine acetyltransferase (CrAT), which catalyzes the reversible transfer of an acetyl group between carnitine and coenzyme A (CoA), exhibits a high degree of stereospecificity. CrAT preferentially utilizes L-carnitine as a substrate, while D-carnitine is a poor substrate for this enzyme. This specificity dictates that the metabolic pathways and subsequent effects on other enzymes will differ significantly between Acetyl-L-carnitine and this compound.

Pyruvate Dehydrogenase Complex (PDC): The pyruvate dehydrogenase complex is a critical mitochondrial enzyme complex that links glycolysis to the citric acid cycle by catalyzing the conversion of pyruvate to acetyl-CoA. The activity of PDC is tightly regulated by the intramitochondrial ratio of acetyl-CoA to CoASH. Acetyl-L-carnitine, through the action of CrAT, can donate its acetyl group to CoASH to form acetyl-CoA, thereby influencing this ratio and indirectly modulating PDC activity. An increase in the acetyl-CoA/CoASH ratio generally leads to the inhibition of PDC.

Conversely, there is no direct evidence to suggest that this compound has the same effect on the pyruvate dehydrogenase complex. Due to the stereospecificity of carnitine acetyltransferase, the transfer of the acetyl group from D-carnitine to CoASH is significantly less efficient, if it occurs at all. Therefore, it is unlikely that this compound directly or indirectly modulates the pyruvate dehydrogenase complex in the same manner as Acetyl-L-carnitine.

ATP-citrate lyase (ACLY): ATP-citrate lyase is a cytosolic enzyme that catalyzes the conversion of citrate (B86180) and CoA to acetyl-CoA and oxaloacetate. This reaction is a key source of cytosolic acetyl-CoA for the synthesis of fatty acids and cholesterol. The activity of ATP-citrate lyase is not known to be directly modulated by acetyl-carnitine. However, the availability of its substrate, citrate, which is exported from the mitochondria, can be influenced by mitochondrial metabolism. As Acetyl-L-carnitine can impact the mitochondrial acetyl-CoA pool, it may have a distant and indirect influence on the substrate availability for ATP-citrate lyase. There is no scientific literature to suggest any direct or indirect interaction between this compound and ATP-citrate lyase.

The following table summarizes the known interactions of acetyl-carnitine isomers with these key metabolic enzymes:

| Enzyme | Interaction with Acetyl-L-carnitine | Interaction with this compound |

| Carnitine Acetyltransferase (CrAT) | Preferred substrate | Poor substrate |

| Pyruvate Dehydrogenase Complex (PDC) | Indirectly inhibits by increasing the acetyl-CoA/CoASH ratio | No direct or indirect effect documented |

| ATP-citrate lyase (ACLY) | No direct interaction; potential for indirect influence on substrate availability | No documented interaction |

Allosteric Chaperone Activity on Specific Proteins (e.g., Lysosomal α-glucosidase)

Recent research has uncovered a novel function for carnitine and its acetylated derivatives as pharmacological chaperones. Pharmacological chaperones are small molecules that can bind to and stabilize misfolded or unstable proteins, often enzymes, thereby restoring or enhancing their function. This activity is particularly relevant for the treatment of lysosomal storage disorders, which are often caused by inherited deficiencies in specific lysosomal enzymes.

A significant finding in this area is the identification of This compound as an allosteric chaperone for human lysosomal α-glucosidase (GAA). Deficiencies in this enzyme lead to Pompe disease, a rare and often fatal genetic disorder characterized by the accumulation of glycogen (B147801) in lysosomes.

A 2021 study demonstrated that this compound, along with L-carnitine and D-carnitine, can stabilize the recombinant human GAA (rhGAA) enzyme at both neutral and acidic pH, which is crucial for its function within the lysosome. Importantly, this chaperone activity was shown to be allosteric, meaning that this compound binds to a site on the enzyme that is distinct from the active site. This is a significant advantage over many other pharmacological chaperones that act as competitive inhibitors of the enzyme's active site.

The study reported the following key findings regarding the chaperone activity of this compound on lysosomal α-glucosidase:

| Compound | Chaperone Effect on rhGAA | Mechanism of Action |

| This compound | Stabilizes the enzyme at varying pH and temperature | Allosteric binding |

| L-carnitine | Stabilizes the enzyme at varying pH and temperature | Allosteric binding |

| D-carnitine | Stabilizes the enzyme at varying pH and temperature | Allosteric binding |

Furthermore, the research demonstrated that these carnitine compounds, including this compound, acted synergistically with active-site-directed pharmacological chaperones. When added to fibroblasts from Pompe patients along with the recombinant enzyme, they enhanced the acid α-glucosidase activity by up to four-fold. This suggests that this compound could have potential therapeutic applications in combination with enzyme replacement therapy for Pompe disease.

This allosteric chaperone activity of this compound on lysosomal α-glucosidase represents a distinct and scientifically validated molecular mechanism of action for this compound, independent of the metabolic roles associated with its L-isomer.

Future Directions and Emerging Research Areas for Acetyl D Carnitine

Elucidation of Novel Acetyl-D-Carnitine-Binding Proteins and Receptors

While the role of the carnitine shuttle system, including carnitine acetyltransferase, in acetylcarnitine metabolism is well-established, the existence of other specific binding proteins and receptors for this compound remains an open area of investigation. Future research is anticipated to focus on identifying and characterizing novel proteins that may interact with this compound, potentially mediating undiscovered physiological effects.

Recent studies have suggested the presence of unknown acylcarnitine-binding proteins in cardiomyocytes, as the untoward effects of acylcarnitines on mitochondrial function were ameliorated by total cellular proteins but not by fatty acid-binding protein (FABP) or acyl-CoA-binding protein. nih.gov This finding suggests that proteins other than those currently known may play a role in acylcarnitine trafficking and regulation. Researchers are exploring the possibility that proteins like myoglobin could serve as intracellular binding partners for acylcarnitines. nih.gov

The identification of such novel binding partners could be pursued through advanced proteomic techniques, such as affinity chromatography-mass spectrometry, using this compound as a ligand to isolate and identify interacting proteins from various tissue extracts. Characterizing these interactions at a molecular level will be crucial to understanding the full spectrum of this compound's biological functions.

Investigation of Non-Mitochondrial Localizations and Extramitochondrial Roles

Traditionally, acetylcarnitine metabolism has been primarily associated with mitochondrial function, specifically the transport of acetyl units for beta-oxidation. However, emerging evidence highlights the significance of non-mitochondrial localizations and the extramitochondrial roles of acetylcarnitine.

A key area of investigation is the role of the carnitine shuttle in providing acetyl-CoA for processes outside the mitochondria. The transport of acetyl groups from the mitochondria to the cytosol, facilitated by carnitine acetyltransferase (CrAT), is crucial for biosynthetic pathways such as lipogenesis and the synthesis of neurotransmitters like acetylcholine (B1216132). biorxiv.orgnih.govresearchgate.net This pathway represents an alternative route for the production of cytosolic acetyl-CoA, independent of the traditional citrate (B86180) shuttle. biorxiv.orgresearchgate.net

Furthermore, the nuclear localization of acetyl-CoA derived from acetylcarnitine has significant implications for epigenetics. This acetyl-CoA serves as a substrate for histone acetyltransferases (HATs), leading to the acetylation of histones and subsequent regulation of gene expression. biorxiv.orgresearchgate.net Future research will likely focus on dissecting the specific signaling pathways and cellular conditions that govern the flux of acetylcarnitine-derived acetyl-CoA to the nucleus and its impact on the epigenome.

Table 1: Investigated Extramitochondrial Roles of Acetylcarnitine

| Cellular Compartment | Role of Acetylcarnitine-derived Acetyl-CoA | Key Associated Pathways |

| Cytosol | Precursor for lipid synthesis | De novo lipogenesis |

| Cytosol | Precursor for neurotransmitter synthesis | Acetylcholine synthesis |

| Nucleus | Substrate for histone acetylation | Epigenetic regulation of gene expression |

Systems Biology Approaches to Comprehend this compound Metabolic Networks

Understanding the intricate network of metabolic pathways involving this compound requires a holistic approach. Systems biology, which integrates experimental data with computational modeling, offers a powerful framework to unravel the complex interplay between this compound and other metabolic processes.

Metabolomics, a key component of systems biology, allows for the comprehensive analysis of acylcarnitines and other metabolites in biological samples. nih.gov This approach can reveal how the acylcarnitine profile changes in response to various physiological and pathological conditions, providing insights into metabolic flexibility and mitochondrial stress. grantome.commdpi.com Acylcarnitines are considered biomarkers of mitochondrial function, and their levels can reflect the balance between fatty acid oxidation and glucose metabolism. grantome.commdpi.com

Future research will likely involve the development of sophisticated computational models of metabolic networks that incorporate kinetic and regulatory information. These models, informed by high-throughput omics data, will enable researchers to simulate the flow of metabolites through the this compound network and predict how perturbations, such as genetic mutations or environmental changes, affect metabolic homeostasis. This will be crucial for understanding the systemic effects of alterations in this compound metabolism.

Exploration of Stereoisomer-Specific Mechanisms and D-Carnitine Related Research

The biological effects of carnitine and its derivatives are highly stereospecific. L-carnitine is the biologically active isomer, while D-carnitine is generally considered to be biologically inactive or even to have antagonistic effects. nih.gov Research has shown that the L-isomer of acetylcarnitine has distinct effects on neuronal activity compared to the D-isomer. nih.gov Specifically, L-acetylcarnitine was found to potentiate cholinergic and serotonergic responses in brainstem neurons, while the D-isomer was largely ineffective. nih.gov

Despite the general focus on the L-isomer, some studies have suggested that D-carnitine may have some biological effects. For instance, both L-carnitine and D-carnitine showed protective effects against ammonia-induced neurotoxicity in mice, with no significant difference in their potency to inhibit seizures or lower ammonia levels in the blood and brain. nih.gov This suggests that some mechanisms of action may not be strictly stereospecific.

Future research should continue to explore the stereoisomer-specific mechanisms of acetylcarnitine. This includes investigating whether this compound has any unique biological roles or if it can compete with or modulate the functions of Acetyl-L-carnitine. Understanding the distinct effects of each stereoisomer is crucial for a complete picture of carnitine metabolism and for the development of any potential therapeutic applications. Further investigation into the metabolism and potential physiological relevance of D-carnitine and its acetylated form is warranted.

Q & A

Basic Research Questions

Q. What experimental approaches are used to determine the conformational stability of Acetyl-D-carnitine in physiological conditions?

- Methodological Answer : X-ray crystallography and computational modeling (e.g., molecular dynamics simulations) are primary tools for analyzing conformational changes. Crystal data from structural studies reveal bond angles, torsion angles, and hydrogen-bonding patterns critical for mitochondrial transport efficiency . For example, the gauche conformation of the acetyl group in this compound enhances its interaction with carnitine acyltransferases, which can be validated via comparative analysis with L-isomers .

Q. What standardized analytical techniques are recommended for quantifying this compound in biological samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. The American College of Medical Genetics and Genomics (ACMG) guidelines emphasize using age-specific reference ranges and integrating results with total/free carnitine levels and organic acid profiles to avoid false positives . Internal standards (e.g., deuterated analogs) are essential for correcting matrix effects in plasma or urine samples .

Q. How does this compound participate in fatty acid metabolism, and what experimental models validate its role?

- Methodological Answer : this compound facilitates acetyl group transport into mitochondria via carnitine acetyltransferase (CrAT). In vitro assays using isolated mitochondria (e.g., from liver or muscle tissue) measure β-oxidation rates via radiolabeled [¹⁴C]-palmitate. Knockout mouse models for CrAT show impaired acetyl-CoA utilization, confirming its metabolic necessity .

Advanced Research Questions

Q. What methodological challenges arise in designing longitudinal clinical trials for this compound in neurodegenerative diseases?

- Methodological Answer : Key challenges include:

- Outcome Measures : Use validated tools like the Blessed Dementia Scale or Clinical Global Impression (CGI) to assess cognitive decline, but ensure consistency across studies to avoid heterogeneity (e.g., early trials used diverse metrics, complicating meta-analyses) .

- Blinding and Compliance : A 1-year randomized controlled trial (RCT) in Alzheimer’s patients reported attrition bias; intention-to-treat (ITT) analysis is critical but often underutilized .

- Confounding Variables : Adjust for baseline cholinergic function via cerebrospinal fluid (CSF) acetylcholine levels to isolate treatment effects .

Q. How can researchers reconcile contradictions between early small-scale studies and larger RCTs on this compound’s cognitive benefits?

- Methodological Answer : Meta-regression analysis of 11 RCTs revealed that early studies (1980s–1990s) showing benefits had shorter follow-ups (12–24 weeks) and used subjective CGI scales, whereas later trials (52+ weeks) employed objective measures like the ADAS-Cog, which detected no improvement . Sensitivity analyses should stratify by outcome tools and trial duration to resolve discrepancies .

Q. What advanced computational methods model this compound’s interaction with carnitine acyltransferases?

- Methodological Answer : Density Functional Theory (DFT) and molecular docking simulations predict binding affinities. For example, the B3LYP/6-31G* basis set calculates electrostatic potential surfaces, identifying critical residues (e.g., Glu-487) in CrAT that stabilize this compound via salt bridges . Comparative studies with L-isomers highlight stereospecificity in enzyme-substrate recognition .

Data Contradiction Analysis

Q. Why do structural studies report conflicting data on this compound’s stability under varying pH conditions?

- Methodological Answer : Crystallographic studies at pH 7.4 show stable zwitterionic forms, but NMR spectroscopy in acidic environments (pH <5) reveals protonation of the carboxyl group, destabilizing the gauche conformation. Researchers must standardize buffer conditions and validate findings with multiple techniques (e.g., IR spectroscopy for hydrogen bonding) .

Research Design Recommendations

- For Mechanistic Studies : Combine cryo-EM for structural resolution of CrAT-Acetyl-D-carnitine complexes with isotopic tracing (e.g., ¹³C-glucose) to track acetyl flux in live cells .

- For Clinical Trials : Use adaptive trial designs to adjust dosing based on interim biomarker analyses (e.g., CSF acetylcarnitine levels) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.